N-Phenyliminodiacetic acid

Description

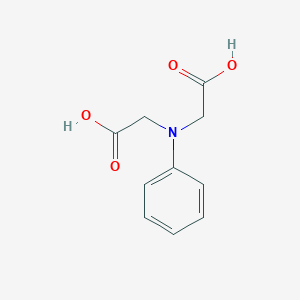

Structure

3D Structure

Properties

IUPAC Name |

2-[N-(carboxymethyl)anilino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO4/c12-9(13)6-11(7-10(14)15)8-4-2-1-3-5-8/h1-5H,6-7H2,(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQBWTAGIANQVGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N(CC(=O)O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60150530 | |

| Record name | N-Phenyliminodiacetic acid (anhydride) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60150530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1137-73-1 | |

| Record name | N-Phenyliminodiacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1137-73-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Phenyliminodiacetic acid (anhydride) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001137731 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1137-73-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=105534 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Phenyliminodiacetic acid (anhydride) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60150530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-(Phenylimino)diacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of N-Phenyliminodiacetic Acid from Aniline and Chloroacetic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the synthesis of N-Phenyliminodiacetic acid, a versatile chelating agent and valuable intermediate in pharmaceutical and chemical research.[1] Moving beyond a simple recitation of steps, this document delves into the underlying chemical principles, offers a detailed experimental protocol, and addresses critical aspects of process optimization and safety. The methodologies described herein are designed to be self-validating, ensuring scientific integrity and reproducibility.

Introduction: The Significance of N-Phenyliminodiacetic Acid

N-Phenyliminodiacetic acid (PIDA), also known as anilinediacetic acid, is an organic compound characterized by a phenyl group attached to an iminodiacetic acid moiety.[1] This structure confers upon it significant chelating properties, allowing for the formation of stable complexes with a variety of metal ions.[1] This characteristic makes PIDA a valuable tool in analytical and coordination chemistry. Furthermore, its potential biological activity has garnered interest in the field of pharmaceutical research, where it serves as a precursor for more complex molecules.[1] The compound typically appears as a white to off-white crystalline solid with solubility in polar solvents.[1]

Table 1: Physicochemical Properties of N-Phenyliminodiacetic Acid

| Property | Value | Source |

| CAS Number | 1137-73-1 | |

| Molecular Formula | C₁₀H₁₁NO₄ | |

| Molecular Weight | 209.20 g/mol | |

| Melting Point | 140 °C | |

| Appearance | White to off-white crystalline solid | |

| Solubility | Soluble in polar solvents like water and alcohols |

Chemical Theory and Mechanism: A Stepwise Approach to Understanding the Synthesis

The synthesis of N-Phenyliminodiacetic acid from aniline and chloroacetic acid is a classic example of a nucleophilic substitution reaction, specifically, an N-alkylation of an amine. The lone pair of electrons on the nitrogen atom of the aniline molecule acts as a nucleophile, attacking the electrophilic carbon atom of the chloroacetic acid that is bonded to the chlorine atom.

The reaction proceeds in a stepwise manner, with the initial formation of the mono-substituted product, N-phenylglycine. This intermediate can then undergo a second alkylation with another molecule of chloroacetic acid to yield the final product, N-Phenyliminodiacetic acid.

Figure 1: Simplified reaction pathway for the synthesis of N-Phenyliminodiacetic acid.

A critical aspect to consider is the potential for side reactions. The reaction of aniline with chloroacetic acid can also lead to the formation of chloroacetanilide. This occurs through the acylation of aniline. Furthermore, under certain conditions, these intermediates can react with each other or with the starting materials to form byproducts such as phenylimidodiacetic acid mono-anilide and diphenyldiketopiperazine. The formation of these byproducts is influenced by factors such as temperature and the molar ratio of the reactants.

Detailed Experimental Protocol

This protocol is designed to favor the formation of N-Phenyliminodiacetic acid. The key is to control the stoichiometry and reaction conditions to promote the second alkylation step while minimizing the formation of unwanted byproducts.

Materials:

-

Aniline (freshly distilled)

-

Chloroacetic acid

-

Sodium hydroxide

-

Hydrochloric acid (concentrated)

-

Deionized water

-

Ethanol (for recrystallization)

Equipment:

-

Round-bottom flask with a reflux condenser

-

Heating mantle with a magnetic stirrer

-

Beakers and Erlenmeyer flasks

-

Büchner funnel and filter flask

-

pH meter or pH paper

-

Ice bath

Procedure:

-

Preparation of the Reaction Mixture: In a round-bottom flask, dissolve a specific molar equivalent of sodium hydroxide in deionized water. This alkaline solution is crucial for neutralizing the hydrochloric acid that is formed as a byproduct of the reaction, driving the equilibrium towards the products.

-

Addition of Aniline: To the sodium hydroxide solution, add one molar equivalent of freshly distilled aniline with continuous stirring. It is important to use purified aniline to avoid colored impurities in the final product.

-

Controlled Addition of Chloroacetic Acid: Slowly add two molar equivalents of chloroacetic acid to the reaction mixture. The addition should be done portion-wise or as a concentrated solution to control the exothermic nature of the reaction. Maintaining a controlled temperature is key to preventing the formation of byproducts.

-

Reaction under Reflux: Once the addition is complete, heat the mixture to reflux using a heating mantle. The reaction is typically carried out for several hours. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC).

-

Isolation of the Crude Product: After the reaction is complete, cool the mixture to room temperature and then in an ice bath. Carefully acidify the solution with concentrated hydrochloric acid to a pH of approximately 2-3. This will precipitate the N-Phenyliminodiacetic acid, which is less soluble in acidic aqueous solutions.

-

Filtration and Washing: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the crude product with cold deionized water to remove any inorganic salts and unreacted starting materials.

Figure 2: Step-by-step experimental workflow for the synthesis of N-Phenyliminodiacetic acid.

Purification:

The crude N-Phenyliminodiacetic acid can be purified by recrystallization. A mixture of ethanol and water is a suitable solvent system. Dissolve the crude product in a minimum amount of hot solvent, and then allow it to cool slowly to form pure crystals. The purified crystals can then be collected by filtration and dried.

Process Optimization: Maximizing Yield and Purity

Optimizing the synthesis of N-Phenyliminodiacetic acid involves a careful consideration of several key parameters. The goal is to maximize the yield of the desired product while minimizing the formation of impurities.

Table 2: Key Parameters for Optimization

| Parameter | Rationale and Impact on the Reaction |

| Molar Ratio of Reactants | An excess of chloroacetic acid can favor the formation of the di-substituted product. However, too large an excess can lead to the formation of byproducts. A 1:2 molar ratio of aniline to chloroacetic acid is a good starting point. |

| Reaction Temperature | Higher temperatures generally increase the reaction rate. However, excessively high temperatures can promote the formation of undesirable byproducts. Refluxing in an aqueous solution provides a controlled and effective temperature. |

| pH Control | Maintaining an alkaline pH during the reaction is essential to neutralize the HCl produced. This drives the reaction forward. Acidification at the end of the reaction is critical for the precipitation and isolation of the product. |

| Reaction Time | The optimal reaction time needs to be determined experimentally. Monitoring the reaction by TLC can help in determining the point of maximum product formation. |

| Solvent | Water is an effective and environmentally friendly solvent for this reaction. The use of co-solvents is generally not necessary. |

Analytical Characterization: A Self-Validating System

To ensure the identity and purity of the synthesized N-Phenyliminodiacetic acid, a combination of analytical techniques should be employed.

-

Melting Point: A sharp melting point close to the literature value (140 °C) is a good indicator of purity.[2]

-

Infrared (IR) Spectroscopy: The IR spectrum should show characteristic peaks for the carboxylic acid O-H stretch (a broad peak around 3000 cm⁻¹), the C=O stretch of the carboxylic acid (around 1700 cm⁻¹), and aromatic C-H and C=C stretches.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are powerful tools for confirming the structure of the molecule. The ¹H NMR spectrum should show signals corresponding to the aromatic protons and the methylene protons of the acetic acid groups. The ¹³C NMR will confirm the presence of all the unique carbon atoms in the molecule.

-

High-Performance Liquid Chromatography (HPLC): HPLC is an excellent technique for assessing the purity of the final product and for quantifying any impurities. A well-developed HPLC method can separate the desired product from starting materials and byproducts.

Safety and Handling: A Prerequisite for Responsible Research

Both aniline and chloroacetic acid are hazardous materials and must be handled with appropriate safety precautions.

-

Aniline: Aniline is toxic and can be absorbed through the skin.[3] It is also a suspected carcinogen.[4] Always handle aniline in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[3][5]

-

Chloroacetic Acid: Chloroacetic acid is corrosive and can cause severe burns to the skin and eyes.[6] It is also toxic if inhaled or ingested. Handle with the same level of care as aniline, using a fume hood and appropriate PPE.[6]

-

Sodium Hydroxide and Hydrochloric Acid: Both are corrosive and should be handled with care, wearing appropriate PPE.

Table 3: Hazard Summary and Handling Precautions

| Chemical | Key Hazards | Recommended Handling Precautions |

| Aniline | Toxic, Suspected Carcinogen, Skin Absorption | Handle in a fume hood, wear gloves, safety goggles, and a lab coat.[3][4][5] |

| Chloroacetic Acid | Corrosive, Toxic | Handle in a fume hood, wear gloves, safety goggles, and a lab coat.[6] |

| Sodium Hydroxide | Corrosive | Wear gloves and safety goggles. |

| Hydrochloric Acid | Corrosive, Respiratory Irritant | Handle in a fume hood, wear gloves and safety goggles. |

Conclusion

The synthesis of N-Phenyliminodiacetic acid from aniline and chloroacetic acid is a well-established yet nuanced reaction. By understanding the underlying chemical principles, adhering to a detailed and controlled experimental protocol, and prioritizing safety, researchers can reliably produce this valuable compound for a wide range of applications in science and industry. This guide provides the necessary framework for achieving a successful and reproducible synthesis.

References

-

New Jersey Department of Health. Aniline - Hazardous Substance Fact Sheet. [Link]

-

Bloomtech. What are the health and safety guidelines for Aniline in workplaces?[Link]

-

Nodzu, R., & Komatsu, S. (1922). Reaction between Aniline and Chloracetic acid, I. Kyoto University Research Information Repository. [Link]

-

Carl ROTH. Safety Data Sheet: Chloroacetic acid. [Link]

-

Exclusive Chemistry Ltd. N-Phenyliminodiacetic acid supplier - CAS 1137-73-1. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. N-Alkylation of aniline derivatives by a bipyridyl metal–organic framework supported cobalt catalyst - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]

- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]

A-Z Guide to N-Phenyliminodiacetic Acid Formation: Mechanism, Protocol, and Optimization

Abstract

N-Phenyliminodiacetic acid (PIDA) is a pivotal organic compound, serving as a versatile precursor in the synthesis of dyes, pharmaceuticals, and complexing agents.[1] Its structure, featuring a phenyl group attached to an iminodiacetic acid moiety, imparts unique chelating properties.[1] This technical guide provides an in-depth exploration of the core mechanism governing PIDA formation, focusing on the prevalent synthesis route involving the reaction of aniline with chloroacetic acid. We will dissect the reaction pathway, elucidate the critical role of reaction conditions, present a validated experimental protocol, and summarize key performance data to empower researchers in chemistry and drug development with the foundational knowledge for successful synthesis and optimization.

The Core Mechanism: A Stepwise Nucleophilic Substitution

The industrial synthesis of N-Phenyliminodiacetic acid is predominantly achieved through a sequential N-alkylation of aniline with two equivalents of chloroacetic acid. The entire process can be understood as a tandem SN2 (Substitution Nucleophilic Bimolecular) reaction.

Step 1: Formation of the N-Phenylglycine Intermediate

The reaction initiates with the nucleophilic attack of the nitrogen atom of aniline on the electrophilic α-carbon of chloroacetic acid. Aniline's lone pair of electrons targets the carbon atom bonded to the chlorine, leading to the displacement of the chloride ion. This first alkylation step yields the crucial intermediate, N-phenylglycine.[2][3]

The presence of a base, typically sodium hydroxide (NaOH), is fundamentally important for two reasons:

-

Neutralization of Reactant: It converts chloroacetic acid into its more reactive sodium salt, sodium chloroacetate.

-

Driving Equilibrium: It neutralizes the hydrochloric acid (HCl) formed as a byproduct of the SN2 reaction.[4] This neutralization is critical as it prevents the protonation of the aniline reactant, which would render it non-nucleophilic, and drives the reaction towards the products according to Le Châtelier's principle.

Step 2: Second Alkylation to Yield PIDA

The secondary amine of the newly formed N-phenylglycine is now also nucleophilic. It proceeds to attack a second molecule of chloroacetic acid (or its salt) in another SN2 reaction. This second alkylation displaces a second chloride ion and forms the final N-Phenyliminodiacetic acid product.[2] Again, a basic medium is required to neutralize the HCl byproduct from this second step.

The overall reaction can be summarized as: C₆H₅NH₂ + 2 ClCH₂COOH + 4 NaOH → C₆H₅N(CH₂COONa)₂ + 2 NaCl + 4 H₂O

Subsequent acidification of the resulting disodium salt solution precipitates the final N-Phenyliminodiacetic acid product.

The mechanistic pathway is visualized in the diagram below.

Caption: Reaction mechanism for N-Phenyliminodiacetic acid formation.

Key Experimental Parameters and Their Justification

Optimizing the synthesis of PIDA requires careful control over several experimental variables. The rationale behind these choices is critical for achieving high yield and purity.

| Parameter | Recommended Range | Justification |

| Molar Ratio | Aniline : Chloroacetic Acid ≈ 1 : 2.2 | A slight excess of chloroacetic acid ensures the complete conversion of the N-phenylglycine intermediate, maximizing the yield of the final product. |

| Base | Sodium Hydroxide (NaOH) | NaOH is a strong, inexpensive base that effectively neutralizes the chloroacetic acid and the HCl byproduct, driving the reaction forward.[4] |

| Temperature | 60-100 °C | Heating accelerates the rate of the SN2 reactions. However, temperatures above 100°C can increase the rate of side reactions, such as the hydrolysis of chloroacetic acid to glycolic acid, reducing overall yield. |

| pH Control | Maintain pH 9-11 during reaction | Keeping the solution alkaline is crucial to ensure the aniline and N-phenylglycine remain deprotonated and thus nucleophilic. It also facilitates the dissolution of reactants and products. |

| Final pH | Acidify to pH ~2 for precipitation | PIDA is least soluble in water at its isoelectric point. Acidification with a strong acid like HCl protonates the carboxylate groups, causing the product to precipitate out of the solution for collection.[5] |

Validated Laboratory Synthesis Protocol

This protocol describes a standard laboratory-scale synthesis of N-Phenyliminodiacetic acid. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Reagents & Equipment:

-

Aniline (99%)

-

Chloroacetic acid (99%)

-

Sodium hydroxide (pellets)

-

Hydrochloric acid (concentrated, 37%)

-

Deionized water

-

Three-neck round-bottom flask equipped with a mechanical stirrer, condenser, and dropping funnel

-

Heating mantle with temperature controller

-

pH meter or pH indicator strips

-

Büchner funnel and filter paper

Procedure:

-

Preparation of Sodium Hydroxide Solution: In the three-neck flask, dissolve 40.0 g (1.0 mol) of sodium hydroxide in 200 mL of deionized water. The dissolution is exothermic; allow the solution to cool to near room temperature.

-

Addition of Aniline: While stirring, add 23.3 g (0.25 mol) of aniline to the NaOH solution.

-

Preparation of Sodium Chloroacetate: In a separate beaker, carefully dissolve 52.0 g (0.55 mol) of chloroacetic acid in 100 mL of water. Slowly neutralize this solution with a concentrated NaOH solution until the pH is approximately 7. This step should be done cautiously in an ice bath as it is highly exothermic.

-

Reaction Initiation: Transfer the neutral sodium chloroacetate solution to the dropping funnel. Add the solution dropwise to the stirred aniline mixture over a period of 60-90 minutes.

-

Heating and Reaction: After the addition is complete, heat the reaction mixture to 90°C. Maintain this temperature with constant stirring for 4-6 hours. Monitor the reaction progress if analytical capabilities (e.g., TLC, HPLC) are available.

-

Cooling and Precipitation: After the reaction period, turn off the heat and allow the mixture to cool to room temperature. Once cooled, place the flask in an ice bath.

-

Acidification: Slowly and with vigorous stirring, add concentrated hydrochloric acid to the reaction mixture until the pH of the solution reaches ~2. A thick, white to off-white precipitate of N-Phenyliminodiacetic acid will form.[5]

-

Isolation and Washing: Collect the precipitate by vacuum filtration using a Büchner funnel. Wash the filter cake with two 50 mL portions of cold deionized water to remove residual salts (NaCl) and unreacted starting materials.

-

Drying: Dry the purified N-Phenyliminodiacetic acid in a vacuum oven at 60-70°C to a constant weight. The expected yield is typically in the range of 70-85%.

Concluding Remarks

The formation of N-Phenyliminodiacetic acid via the double N-alkylation of aniline is a robust and well-understood chemical transformation. Mastery of this synthesis lies not just in following the steps, but in understanding the underlying mechanistic principles. The nucleophilic character of the amine, the electrophilic nature of the haloacid, and the indispensable role of the base are the pillars of this reaction. By carefully controlling stoichiometry, temperature, and pH, researchers can reliably produce high-purity PIDA, paving the way for its application in advanced material and pharmaceutical development.

References

-

Reddit User Discussion. (2015). Can someone explain the purpose of NaOH in this synthesis? Reddit. Retrieved from [Link]

-

Nodzu, R., & Komatsu, S. (1922). Reaction between Aniline and Chloracetic acid, I. Kyoto University Research Information Repository. Retrieved from [Link]

-

Wikipedia. (n.d.). N-Phenylglycine. Retrieved from [Link]

- Google Patents. (1983). Process for preparing phenylalkanoic acids.

Sources

- 1. CAS 1137-73-1: N-Phenyliminodiacetic acid | CymitQuimica [cymitquimica.com]

- 2. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]

- 3. N-Phenylglycine - Wikipedia [en.wikipedia.org]

- 4. reddit.com [reddit.com]

- 5. US4415751A - Process for preparing phenylalkanoic acids - Google Patents [patents.google.com]

An In-Depth Technical Guide to N-Phenyliminodiacetic Acid (CAS 1137-73-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Modern Chemistry

N-Phenyliminodiacetic acid (CAS 1137-73-1), also known as anilinodiacetic acid, is an organic compound featuring a phenyl group attached to a nitrogen atom which is, in turn, substituted with two carboxymethyl groups. This unique structure makes it a powerful tridentate chelating agent, capable of forming stable complexes with a variety of metal ions.[1] Its ability to coordinate with metals, coupled with its organic framework, has positioned N-Phenyliminodiacetic acid as a valuable molecule in diverse fields, including coordination chemistry, analytical chemistry, and as a precursor in the synthesis of pharmaceuticals and other complex organic molecules.[1] This guide provides a comprehensive overview of its properties, synthesis, mechanisms, and key applications, offering field-proven insights for researchers and developers.

Physicochemical Properties

N-Phenyliminodiacetic acid is typically a white to off-white or grayish to beige crystalline solid.[1][2] It is soluble in polar solvents such as water and alcohols, with limited solubility in non-polar solvents.[1] The presence of two carboxylic acid groups imparts acidic properties to the molecule, allowing for the donation of protons in solution.[1]

| Property | Value | Source |

| CAS Number | 1137-73-1 | [1][2][3] |

| Molecular Formula | C₁₀H₁₁NO₄ | [1] |

| Molecular Weight | 209.20 g/mol | [2] |

| Melting Point | 156 °C | [2] |

| Boiling Point (Predicted) | 451.2 ± 30.0 °C | [2] |

| Density (Predicted) | 1.397 ± 0.06 g/cm³ | [2] |

| pKa₁ | 2.40 (at 20 °C) | [2] |

| pKa₂ | 4.98 (at 20 °C) | [2] |

| Appearance | Grayish to beige powder | [2] |

Synthesis and Manufacturing: A Foundational Reaction

The synthesis of N-Phenyliminodiacetic acid is primarily achieved through the reaction of aniline with chloroacetic acid. This nucleophilic substitution reaction, while established for over a century, remains a fundamental method for its preparation.

Causality Behind Experimental Choices

The core of this synthesis involves the nucleophilic attack of the nitrogen atom of aniline on the electrophilic carbon of chloroacetic acid. The use of a base is crucial to neutralize the hydrochloric acid formed as a byproduct, which would otherwise protonate the aniline, rendering it non-nucleophilic and halting the reaction. The reaction is typically carried out in an aqueous medium, and heating is employed to increase the reaction rate. The stoichiometry is key; using at least two equivalents of chloroacetic acid for every one equivalent of aniline is necessary to ensure the formation of the di-substituted product.

Experimental Protocol: Synthesis of N-Phenyliminodiacetic Acid

This protocol is based on established chemical principles for the N-alkylation of anilines with haloacetic acids.[4]

Materials:

-

Aniline

-

Chloroacetic acid

-

Sodium hydroxide

-

Hydrochloric acid

-

Distilled water

-

Ice

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve chloroacetic acid (2.0 equivalents) in distilled water.

-

Carefully neutralize the chloroacetic acid solution with a solution of sodium hydroxide (2.0 equivalents) while cooling the flask in an ice bath.

-

To this solution, add aniline (1.0 equivalent) dropwise with continuous stirring.

-

Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography.

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully acidify the reaction mixture with hydrochloric acid to a pH of approximately 3-4. This will precipitate the N-Phenyliminodiacetic acid.

-

Cool the mixture in an ice bath to maximize precipitation.

-

Collect the solid product by vacuum filtration and wash it with cold distilled water to remove any inorganic salts.

-

Recrystallize the crude product from hot water or an ethanol/water mixture to obtain pure N-Phenyliminodiacetic acid.

-

Dry the purified crystals in a vacuum oven.

Key Applications and Mechanisms of Action

The utility of N-Phenyliminodiacetic acid stems from its ability to act as a tridentate ligand, coordinating to a metal center through the nitrogen atom and the two carboxylate oxygen atoms. This chelation forms stable five-membered rings, a thermodynamically favorable arrangement.

Coordination Chemistry and Catalysis

N-Phenyliminodiacetic acid forms stable complexes with a wide range of transition metals, including cobalt(II) and copper(II), as well as lanthanides.[5] These metal complexes have diverse applications, particularly in catalysis. The ligand's structure can create a specific coordination environment around the metal ion, influencing its redox properties and reactivity. For instance, metal complexes of N-Phenyliminodiacetic acid and its derivatives can be explored as catalysts in oxidation reactions and cross-coupling reactions.[6][7] The steric and electronic properties of the phenyl group can be tuned through substitution to modulate the catalytic activity and selectivity of the resulting metal complex.

Caption: Workflow for the synthesis of a metal complex with N-Phenyliminodiacetic acid.

Safety, Handling, and Storage

N-Phenyliminodiacetic acid is classified as an irritant. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation.

Precautionary Statements:

-

Prevention: Avoid breathing dust. Wash hands and exposed skin thoroughly after handling. Use only in a well-ventilated area. Wear protective gloves, clothing, eye, and face protection.

-

Response:

-

If on skin: Wash with plenty of soap and water.

-

If inhaled: Remove person to fresh air and keep comfortable for breathing.

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Call a poison center or doctor if you feel unwell.

-

-

Storage: Store in a well-ventilated place. Keep the container tightly closed.

-

Disposal: Dispose of contents/container to an approved waste disposal plant.

Always consult the latest Safety Data Sheet (SDS) from your supplier before handling this chemical.

Conclusion: An Enduringly Relevant Chemical Intermediate

N-Phenyliminodiacetic acid, with its straightforward synthesis and versatile chelating properties, remains a significant compound in the landscape of chemical research and development. Its ability to form stable complexes with a multitude of metal ions provides a robust platform for the design of novel catalysts and functional materials. For professionals in drug discovery, its structure offers a valuable scaffold for the synthesis of new therapeutic agents. As research continues to explore the vast possibilities of coordination chemistry and materials science, the utility of N-Phenyliminodiacetic acid and its derivatives is poised to expand, reinforcing its status as a core chemical building block.

References

-

Ningbo Inno Pharmchem Co., Ltd. N-Benzyliminodiacetic Acid: Synthesis, Coordination Chemistry, and Biological Applications. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. The Crucial Role of N-Phenylglycine in Modern Pharmaceutical Synthesis. [Link]

-

National Center for Biotechnology Information. Metal Complexes for Therapeutic Applications. PubMed Central. [Link]

-

MDPI. Synthesis and Structure of Novel Copper(II) Complexes with N,O - and N,N -Donor Ligands and Their Antioxidant Activity. [Link]

-

Nodzu, R. & Komatsu, S. (1922). Reaction between Aniline and Chloracetic acid, I. Memoirs of the College of Science, Kyoto Imperial University. Series A, 6(1), 71-77. [Link]

-

Emhoff, K. A., et al. (2018). Synthesis and Characterization of Cobalt(II) N,N′-Diphenylazodioxide Complexes. ACS Omega, 3(11), 16021–16027. [Link]

-

Emhoff, K. A., et al. (2018). Synthesis and Characterization of Cobalt(II) N,N′-Diphenylazodioxide Complexes. EngagedScholarship@CSU. [Link]

-

Kaplan, G. & Seferoğlu, Z. (2022). The Synthetic Approaches for Preparation of Indigo and Applications in Denim Industry. Current Organic Synthesis. [Link]

-

Kaplan, G. & Seferoğlu, Z. (2022). The Synthetic Approaches for Preparation of Indigo and Applications in Denim Industry. PubMed. [Link]

-

Gogoi, R., et al. (2019). Synthesis and Characterization of Cobalt(II) Complexes with Hemilabile P^N Donor Ligands. Asian Journal of Chemistry, 31(2), 368-372. [Link]

-

Stasiak, N., et al. (2021). MODERN INDUSTRIAL AND PHARMACOLOGICAL APPLICATIONS OF INDIGO DYE AND ITS DERIVATIVES – A REVIEW. Acta Poloniae Pharmaceutica - Drug Research, 78(2), 215-226. [Link]

-

National Center for Biotechnology Information. Synthesis and Characterization of New Organic Dyes Containing the Indigo Core. PubMed Central. [Link]

-

National Center for Biotechnology Information. Metal complexes for catalytic and photocatalytic reactions in living cells and organisms. [Link]

-

Jacquemin, D., et al. (2011). COLORFUL EXPERIMENTS FOR STUDENTS: SYNTHESIS OF INDIGO AND DERIVATIVES. Educación Química, 22(3), 238-241. [Link]

-

Sreeletha, T. N. & Anirudhan, T. S. (2001). Synthesis and characterization of polyaniline salts with phenoxy acetic acids by emulsion polymerization. Indian Journal of Chemical Technology, 8, 395-400. [Link]

-

National Center for Biotechnology Information. Two crystal structures of copper(II) complexes and adducts based on the neutral N1,N1-dimethyl-N2-(pyridin-2-ylmethyl)ethane-1,2-diamine ligand. PubMed Central. [Link]

-

MDPI. Selective Catalysis by Complexes Including Ni and Redox-Inactive Alkali Metals (Li, Na, or K) in Oxidation Processes. [Link]

-

PrepChem.com. Preparation of N-Phenylglycine. [Link]

-

Inventiva Pharma. Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. [Link]

-

National Center for Biotechnology Information. A Broadly Applicable Strategy for Entry into Homogeneous Nickel(0) Catalysts from Air-Stable Nickel(II) Complexes. [Link]

-

MDPI. Special Issue: Practical Applications of Metal Complexes. [Link]

-

ResearchGate. A review of coordination compounds: structure, stability, and biological significance. [Link]

-

Organic Chemistry Portal. One-Step Synthesis of 1-Chloro-3-arylacetone Derivatives from Arylacetic Acids. [Link]

-

National Center for Biotechnology Information. Synthesis, crystal structure, and nuclease activity of planar mono-heterocyclic base copper(II) complexes. PubMed. [Link]

-

MDPI. Synthesis, Characterization, and Structure of Mixed-Ligand Cobalt (II) Complex with N, O Donor Sites. [Link]

Sources

- 1. Synthesis and Characterization of Cobalt(II) N,N′-Diphenylazodioxide Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, reactivity and catalysis of heterobimetallic PNNN complexes [openresearch-repository.anu.edu.au]

- 3. Synthesis and Characterization of Cobalt(II) N, N'-Diphenylazodioxide Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]

- 5. mdpi.com [mdpi.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. mdpi.com [mdpi.com]

A Researcher's Guide to the Theoretical Calculation of N-Phenyliminodiacetic Acid (PIDA) pKa Values

Abstract

This in-depth technical guide provides a comprehensive framework for the theoretical calculation of the acid dissociation constants (pKa) of N-Phenyliminodiacetic acid (PIDA). Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of protocols to offer a deep dive into the causal reasoning behind methodological choices in computational chemistry. By integrating established theoretical principles with practical, field-proven insights, this guide serves as a self-validating system for obtaining reliable and accurate pKa predictions for polyprotic molecules like PIDA. We will explore the foundational theory, detail a step-by-step computational workflow using Density Functional Theory (DFT), and present a comparative analysis of theoretical and experimental data, all while adhering to the highest standards of scientific integrity.

Introduction: The Significance of pKa in the Context of N-Phenyliminodiacetic Acid

N-Phenyliminodiacetic acid (PIDA), a derivative of iminodiacetic acid, is a molecule of significant interest in coordination chemistry and pharmaceutical sciences.[1] Its structure, featuring two carboxylic acid moieties attached to a phenyl-substituted nitrogen atom, endows it with potent metal-chelating properties. The protonation state of these carboxylic acid groups, governed by their respective pKa values, is a critical determinant of PIDA's chemical behavior.

The ability to accurately predict the pKa values of PIDA is paramount for several reasons:

-

Chelation Efficiency: The affinity and selectivity of PIDA for different metal ions are highly dependent on the ionization state of its carboxylate groups.

-

Pharmacokinetics: In drug development, the pKa of a molecule influences its absorption, distribution, metabolism, and excretion (ADME) properties, as it dictates the molecule's charge at a given physiological pH.

-

Reactivity and Solubility: The protonation state affects the molecule's overall charge, which in turn impacts its solubility in various solvents and its reactivity in chemical syntheses.[1]

Experimentally, the pKa values for N-Phenyliminodiacetic acid have been determined to be pK_a1 = 2.40 and pK_a2 = 4.98 at 20°C.[2] These values serve as a crucial benchmark for validating our theoretical calculations. This guide will provide the theoretical and practical framework to compute these values from first principles.

Theoretical Foundations of pKa Calculation

The pKa value is fundamentally related to the Gibbs free energy change (ΔG) of the deprotonation reaction in a solvent, typically water.[3] The relationship is given by the equation:

pKa = ΔG / (2.303 * RT)

where R is the ideal gas constant and T is the temperature in Kelvin. Computational chemistry offers a powerful avenue to calculate this ΔG, and by extension, the pKa.[3][4] The two predominant theoretical approaches for this are the Direct Method and the Thermodynamic Cycle Method .

The Direct Method

This approach directly calculates the Gibbs free energy change of the deprotonation reaction in the solvated state:

HA(aq) ⇌ A⁻(aq) + H⁺(aq)

While conceptually straightforward, this method faces a significant challenge in accurately determining the Gibbs free energy of a solvated proton (H⁺(aq)), which is a notoriously difficult parameter to compute reliably.[5]

The Thermodynamic Cycle Method: A More Robust Approach

To circumvent the issue of the solvated proton's free energy, the thermodynamic cycle method is often employed.[6] This method breaks down the deprotonation process in solution into a series of more computationally tractable steps, as illustrated below.

Caption: Thermodynamic cycle for pKa calculation.

The Gibbs free energy of deprotonation in the aqueous phase (ΔG(aq)) can be calculated as:

ΔG(aq) = ΔG(gas) + ΔG_solv(A⁻) - ΔG_solv(HA) + ΔG_solv(H⁺)

-

ΔG(gas): The Gibbs free energy change of deprotonation in the gas phase. This is calculated as G(A⁻, gas) + G(H⁺, gas) - G(HA, gas). The Gibbs free energy of a proton in the gas phase is a known constant.

-

ΔG_solv: The Gibbs free energy of solvation for the acidic (HA), basic (A⁻), and proton (H⁺) species.

The key advantage of this method is that the highly uncertain ΔG_solv(H⁺) term can be replaced with a well-established experimental value, leading to more accurate pKa predictions.

The Computational Protocol: A Step-by-Step Guide for PIDA

This section outlines a detailed protocol for calculating the pKa values of N-Phenyliminodiacetic acid using Density Functional Theory (DFT). DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, and it offers a good balance between accuracy and computational cost for pKa calculations.[3][7]

Choice of Computational Method

-

Functional: The choice of the DFT functional is crucial. For carboxylic acids, hybrid functionals such as B3LYP and M06-2X have shown good performance.[7][8] Range-separated hybrid functionals like CAM-B3LYP are also a strong choice, particularly for systems where charge transfer is important.[2]

-

Basis Set: A sufficiently large and flexible basis set is necessary to accurately describe the electronic structure, especially for the anionic species. The 6-311++G(d,p) basis set is a good starting point, as it includes diffuse functions (++) to handle anions and polarization functions (d,p) for more accurate geometry descriptions.[7]

-

Solvation Model: An implicit solvent model is used to account for the bulk solvent effects. The Polarizable Continuum Model (PCM) and the SMD (Solvation Model based on Density) are widely used and have proven to be effective for pKa calculations.[2][5]

Experimental Workflow

The following workflow details the necessary computational steps to calculate the pKa values of PIDA.

Caption: Computational workflow for PIDA pKa calculation.

Step 1: Geometry Optimization in the Gas Phase

-

Objective: To find the lowest energy conformation of each species (H₂A, HA⁻, and A²⁻) in the gas phase.

-

Procedure:

-

Build the 3D structures of the neutral (H₂A), monoanionic (HA⁻), and dianionic (A²⁻) forms of PIDA using a molecular modeling software.

-

Perform a geometry optimization calculation for each species using the chosen DFT functional and basis set.

-

Step 2: Frequency Analysis in the Gas Phase

-

Objective: To confirm that the optimized geometries correspond to true energy minima and to obtain the Gibbs free energy corrections.

-

Procedure:

-

Perform a frequency calculation on each of the optimized structures from Step 1.

-

Verify that there are no imaginary frequencies, which would indicate a saddle point rather than a minimum.

-

Extract the thermal corrections to the Gibbs free energy from the output of this calculation.

-

Step 3: Single Point Energy Calculation in the Solvated Phase

-

Objective: To calculate the electronic energy of each species in the aqueous phase using the gas-phase optimized geometry.

-

Procedure:

-

Using the optimized geometries from Step 1, perform a single point energy calculation for each species.

-

In this calculation, include the chosen implicit solvation model (e.g., PCM or SMD) with water as the solvent.

-

Step 4: Calculation of Gibbs Free Energies

-

Objective: To compute the total Gibbs free energy for each species in both the gas and solvated phases.

-

Procedure:

-

G(gas): Sum the electronic energy from the gas-phase optimization (Step 1) and the thermal correction to the Gibbs free energy from the frequency analysis (Step 2).

-

G(aq): Sum the electronic energy from the solvated single point energy calculation (Step 3) and the thermal correction to the Gibbs free energy from the frequency analysis (Step 2).

-

Step 5: pKa Calculation

-

Objective: To calculate the two pKa values for PIDA using the computed Gibbs free energies and the thermodynamic cycle.

-

For pKa1 (H₂A ⇌ HA⁻ + H⁺): ΔG(aq)₁ = G(HA⁻, aq) + G(H⁺, aq) - G(H₂A, aq) pKa₁ = ΔG(aq)₁ / (2.303 * RT)

-

For pKa2 (HA⁻ ⇌ A²⁻ + H⁺): ΔG(aq)₂ = G(A²⁻, aq) + G(H⁺, aq) - G(HA⁻, aq) pKa₂ = ΔG(aq)₂ / (2.303 * RT)

Note: A reliable experimental value for the Gibbs free energy of solvation of a proton (G(H⁺, aq)) should be used.

Data Presentation and Analysis

The following table summarizes the experimental pKa values for N-Phenyliminodiacetic acid and provides a template for presenting the theoretically calculated values.

| pKa Value | Experimental Value (20°C)[2] | Calculated Value (DFT) |

| pKa₁ | 2.40 | [Insert Calculated Value] |

| pKa₂ | 4.98 | [Insert Calculated Value] |

A comparison between the calculated and experimental values allows for an assessment of the accuracy of the chosen computational protocol. Discrepancies can often be attributed to factors such as the choice of functional, basis set, and solvation model. For highly accurate predictions, it may be necessary to test different combinations of these parameters.

Conclusion and Future Directions

This guide has provided a comprehensive and scientifically grounded protocol for the theoretical calculation of the pKa values of N-Phenyliminodiacetic acid. By following the detailed workflow and understanding the underlying theoretical principles, researchers can obtain reliable predictions that can inform a wide range of applications, from the design of novel chelating agents to the optimization of drug candidates.

Future work in this area could explore the use of more advanced computational methods, such as combining DFT with machine learning algorithms to refine pKa predictions across a broader range of molecules.[9][10] Additionally, the explicit inclusion of a few water molecules in the first solvation shell, in conjunction with an implicit solvent model, can sometimes lead to improved accuracy.

References

-

MDPI. Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models. [Link]

-

Cheméo. Chemical Properties of N-Phenyliminodiacetic acid (CAS 1137-73-1). [Link]

-

ACS Publications. On the Accuracy of the Direct Method to Calculate pKa from Electronic Structure Calculations. [Link]

-

National Center for Biotechnology Information. An Accurate Approach for Computational pKa Determination of Phenolic Compounds. [Link]

-

PubMed. Estimating successive pKa values of polyprotic acids from ab initio molecular dynamics using metadynamics: the dissociation of phthalic acid and its isomers. [Link]

-

Semantic Scholar. Estimating successive pKa values of polyprotic acids from ab initio molecular dynamics using metadynamics: the dissociation of phthalic acid and its isomers. [Link]

-

ResearchGate. Thermodynamic cycles used in the pKa calculations a chemical reaction.... [Link]

-

YouTube. Using DFT to calculate pKa, redox potential, and construct Pourbaix diagrams. [Link]

-

Journal of Chemistry Letters. DFT-Based Insights into Carboxylic Acid Acidity: Correlating pKa with Free Energy and Vibrational Signatures. [Link]

-

ResearchGate. Prediction of pKa Using DFT: The Nicotianamine Polyacid Example. [Link]

-

National Center for Biotechnology Information. Absolute and Relative pKa Predictions via a DFT Approach Applied to the SAMPL6 Blind Challenge. [Link]

-

YouTube. Calculating pKa with Density Functional Theory. [Link]

-

ResearchGate. Estimating successive pKa values of polyprotic acids from ab initio molecular dynamics using metadynamics: The dissociation of phthalic acid and its isomers. [Link]

-

Matthias Rupp. Predicting the pKa of Small Molecules. [Link]

-

Semantic Scholar. DFT-Machine Learning Approach for Accurate Prediction of pKa. [Link]

-

MDPI. On the Computational Determination of the pKa of Some Arylboronic Acids. [Link]

-

ACS Publications. DFT-Machine Learning Approach for Accurate Prediction of pKa. [Link]

Sources

- 1. "Experimentation with different thermodynamic cycles used for pKa calcu" by George C. Shields and Matthew D. Liptak [digitalcommons.bucknell.edu]

- 2. Towards the “Eldorado” of pKa Determination: A Reliable and Rapid DFT Model - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. An Accurate Approach for Computational pKa Determination of Phenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. jchemlett.com [jchemlett.com]

- 8. Absolute and Relative pKa Predictions via a DFT Approach Applied to the SAMPL6 Blind Challenge - PMC [pmc.ncbi.nlm.nih.gov]

- 9. cdn2.f-cdn.com [cdn2.f-cdn.com]

- 10. DFT-Machine Learning Approach for Accurate Prediction of pKa. | Semantic Scholar [semanticscholar.org]

N-Phenyliminodiacetic acid coordination chemistry with transition metals

An In-Depth Technical Guide to the Coordination Chemistry of N-Phenyliminodiacetic Acid with Transition Metals

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Phenyliminodiacetic acid (PIDA) represents a versatile tridentate ligand, coordinating through two carboxylate oxygen atoms and a central tertiary nitrogen atom. This architecture allows for the formation of stable chelate rings with a variety of transition metal ions, leading to complexes with diverse geometries and interesting physicochemical properties. This technical guide provides a comprehensive overview of the synthesis, structural characterization, and coordination behavior of PIDA with transition metals. We delve into the causality behind experimental choices in synthesis and characterization, offering field-proven insights for researchers. Furthermore, this guide explores the burgeoning applications of these complexes, particularly in the realm of biological systems and drug development, where their potential as antimicrobial and anticancer agents is being actively investigated.

Introduction: The Structural and Coordinative Potential of N-Phenyliminodiacetic Acid

The field of coordination chemistry continuously explores ligands that can form stable and functionally diverse metal complexes.[1] N-Phenyliminodiacetic acid (PIDA) is an intriguing ligand from the aminopolycarboxylate family, structurally analogous to well-known chelating agents. Its core structure features an iminodiacetate group (-N(CH₂COOH)₂) attached to a phenyl ring. This combination imparts several key features:

-

Tridentate Coordination: PIDA typically acts as a tridentate O,N,O-donor ligand, utilizing the two carboxylate oxygens and the tertiary nitrogen to form two stable five-membered chelate rings upon coordination with a metal ion.[2] This chelating effect significantly enhances the thermodynamic stability of the resulting complexes compared to those with monodentate ligands.

-

Electronic and Steric Tuning: The phenyl group allows for synthetic modification (e.g., introduction of substituents), which can modulate the electronic properties (electron-donating or -withdrawing effects) and steric bulk of the ligand. This, in turn, influences the properties of the metal complex, such as its stability, redox potential, and biological activity.

-

Biological Relevance: The iminodiacetate moiety is found in various biologically significant molecules. The chelation of metal ions, which are crucial trace elements in biological systems, is a key aspect of their function and, sometimes, their pathology.[3] Synthesizing complexes with ligands like PIDA allows for the systematic study of metal-ligand interactions and their potential as therapeutic agents. The chelation can increase the lipophilicity of the metal ion, facilitating its transport across cell membranes and enhancing its biological efficacy.[3]

The study of PIDA-transition metal complexes is driven by the desire to create compounds with tailored geometries, electronic structures, and reactivity, making them candidates for applications ranging from catalysis to medicinal inorganic chemistry.[4][5]

Synthesis of PIDA-Transition Metal Complexes: A Methodological Approach

The synthesis of PIDA-transition metal complexes is generally straightforward, relying on the principles of Lewis acid-base chemistry, where the metal ion acts as a Lewis acid and the ligand as a Lewis base.[6] The most common approach involves the direct reaction of a transition metal salt (e.g., chlorides, nitrates, acetates) with PIDA in a suitable solvent.

Experimental Protocol: General Synthesis of a PIDA-M(II) Complex

This protocol provides a self-validating framework for the synthesis of a generic divalent transition metal complex with PIDA.

1. Reagent Preparation:

- Prepare a solution of N-Phenyliminodiacetic acid (PIDA) by dissolving it in a suitable solvent (e.g., ethanol, methanol, or an ethanol/water mixture). Gentle heating may be required to ensure complete dissolution.

- Rationale: The choice of solvent is critical to ensure both reactants are soluble. Alcohols are often used as they can dissolve both the organic ligand and many inorganic metal salts.

- Prepare a separate solution of the transition metal salt (e.g., CoCl₂·6H₂O, NiCl₂·6H₂O, CuCl₂·2H₂O) in the same solvent.

2. Reaction Mixture:

- Slowly add the metal salt solution dropwise to the PIDA solution while stirring continuously. A typical molar ratio is 2:1 (Ligand:Metal), as PIDA is a tridentate ligand and can occupy multiple coordination sites, often leading to complexes with 1:2 stoichiometry.[7]

- Rationale: Continuous stirring ensures a homogenous reaction mixture. A color change upon mixing is often the first visual indicator of complex formation, resulting from changes in the d-orbital electronic transitions of the metal ion upon coordination.[8]

3. Reflux and Precipitation:

- Heat the resulting mixture to reflux for a period of 2-4 hours.[9]

- Rationale: Refluxing provides the necessary activation energy to overcome any kinetic barriers to complex formation, ensuring the reaction goes to completion.

- After reflux, allow the solution to cool slowly to room temperature. In many cases, the metal complex will precipitate out as a crystalline solid. If precipitation is slow, the volume can be reduced by evaporation, or the solution can be left to stand for several days.

4. Isolation and Purification:

- Collect the precipitated solid by vacuum filtration.

- Wash the solid with small portions of the cold solvent to remove any unreacted starting materials, followed by a wash with a non-polar solvent like diethyl ether to facilitate drying.

- Dry the purified complex in a desiccator over a drying agent (e.g., anhydrous CaCl₂) or in a vacuum oven at a moderate temperature (e.g., 60-80 °C).

5. Verification:

- The successful synthesis is confirmed through the characterization techniques detailed in the following section. A key initial check is the melting point, which for a pure complex should be sharp and higher than that of the free ligand.[2]

Structural Elucidation and Characterization

A multi-technique approach is essential for the unambiguous characterization of newly synthesized PIDA-metal complexes. Each technique provides a different piece of the structural puzzle.

Spectroscopic Techniques

-

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for confirming the coordination of PIDA to the metal ion. Key vibrational bands of the free ligand are compared to those in the complex.

-

Carboxylate (COOH) Group: In the free PIDA ligand, the C=O stretch of the carboxylic acid appears as a strong band typically around 1700-1725 cm⁻¹. Upon coordination to a metal ion through the carboxylate oxygen, this band shifts to a lower frequency (typically 1650-1660 cm⁻¹).[1] This shift is a definitive indicator of coordination. The disappearance of the broad O-H stretch (around 3300-3400 cm⁻¹) also signals deprotonation and coordination of the carboxylate group.

-

Tertiary Amine (C-N) Group: The C-N stretching vibration, found around 1150 cm⁻¹ in the free ligand, may show a slight shift upon coordination of the nitrogen atom to the metal center.[1]

-

New Bands: The appearance of new, weak bands in the far-IR region (typically 400-600 cm⁻¹) can be assigned to M-O and M-N stretching vibrations, providing direct evidence of the formation of metal-ligand bonds.[1]

-

-

Electronic (UV-Visible) Spectroscopy: This technique provides information about the electronic transitions within the complex, which are influenced by the geometry around the metal ion.

-

Ligand-to-Metal Charge Transfer (LMCT): Intense bands, often in the UV or near-UV region, can be attributed to LMCT transitions.[10]

-

d-d Transitions: For transition metal complexes, weaker absorption bands in the visible region correspond to electronic transitions between d-orbitals. The position and number of these bands are characteristic of the coordination geometry (e.g., octahedral, tetrahedral, square planar). For instance, a Cu(II) complex in a distorted octahedral environment often shows a broad band around 15,000 cm⁻¹ corresponding to the ²Eg → ²T₂g transition.[1]

-

Molar Conductance and Magnetic Susceptibility

-

Molar Conductance: By measuring the molar conductivity of a dilute solution of the complex (typically 10⁻³ M in a solvent like DMF or DMSO), one can determine whether the complex is an electrolyte or non-electrolyte.[11] Low conductance values (typically < 20 Ω⁻¹ cm² mol⁻¹) indicate a non-electrolytic nature, suggesting that any anions present (like Cl⁻ from the metal salt) are coordinated directly to the metal ion within the primary coordination sphere.[8]

-

Magnetic Susceptibility: This measurement determines the magnetic moment of the complex, which reveals the number of unpaired electrons on the central metal ion. This information is crucial for deducing the metal's oxidation state and coordination geometry. For example, an octahedral Co(II) (d⁷) complex is typically high-spin with three unpaired electrons and a magnetic moment in the range of 4.1-5.2 B.M.[1][12]

Thermal Analysis

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are used to study the thermal stability of the complexes and identify the presence and nature of water molecules.[7][13]

-

Dehydration: An initial weight loss at a relatively low temperature (e.g., < 150 °C) typically corresponds to the loss of lattice (uncoordinated) water molecules. Weight loss at higher temperatures (e.g., > 150 °C) suggests the removal of coordinated water molecules.[10]

-

Decomposition: At higher temperatures, the organic ligand decomposes, eventually leaving a stable metal oxide as the final residue. The experimental weight loss at each stage can be compared with calculated values to confirm the stoichiometry of the complex.[7][14]

Single-Crystal X-ray Diffraction

This is the most definitive technique for determining the solid-state structure of a crystalline complex.[15] It provides precise information on:

-

Coordination Geometry: Unambiguously determines the geometry around the metal center (e.g., octahedral, tetrahedral).[16][17]

-

Bond Lengths and Angles: Provides exact measurements of the M-O and M-N bond lengths and the angles within the chelate rings.

-

Crystal Packing: Reveals how the complex molecules are arranged in the crystal lattice, including any intermolecular interactions like hydrogen bonding.[15]

Coordination Modes and Geometries

PIDA's structure as a tripodal, tridentate ligand allows it to form highly stable complexes. The primary coordination mode involves the two carboxylate oxygens and the central nitrogen atom binding to a single metal center.

This coordination typically results in the formation of two five-membered chelate rings, a thermodynamically favorable arrangement. When two PIDA ligands coordinate to a single metal ion, a 1:2 (Metal:Ligand) complex is formed, often resulting in a distorted octahedral geometry. The two PIDA ligands occupy six coordination sites, creating a stable coordination sphere around the metal.[1] Other species, such as water molecules or anions (e.g., Cl⁻), can also occupy coordination sites depending on the reaction conditions and the nature of the metal ion.[16]

Applications in Drug Development and Biological Systems

A significant driver for the synthesis of transition metal complexes is their potential application in medicine and biology.[4][18] The coordination of an organic molecule like PIDA to a metal ion can dramatically alter its biological properties.

Antimicrobial Activity

Many organic compounds show altered and often enhanced biological activity upon chelation.[3] PIDA-metal complexes are being investigated for their antimicrobial properties against various bacterial and fungal strains.[9]

Mechanism of Action (Tweedy's Chelation Theory):

-

Increased Lipophilicity: The coordination of the ligand reduces the polarity of the metal ion because the positive charge of the metal is partially shared with the donor atoms of the ligand.[3]

-

Enhanced Membrane Permeation: This increase in lipophilicity and delocalization of charge enhances the complex's ability to cross the lipid layers of microbial cell membranes.

-

Disruption of Cellular Processes: Once inside the cell, the metal ion can be released and can bind to essential biomolecules like enzymes or DNA, disrupting normal cellular processes and leading to cell death. The complex itself may also act as the toxic agent.

Experimental Protocol: Antimicrobial Screening (Agar Well Diffusion Method)

This protocol outlines a standard method for assessing the antibacterial activity of synthesized PIDA complexes.

1. Culture Preparation:

- Prepare a fresh inoculum of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) by growing it in a nutrient broth until it reaches the logarithmic phase. Adjust the turbidity to match a 0.5 McFarland standard.

- Rationale: Using a standardized bacterial concentration ensures the reproducibility of the results.

2. Plate Preparation:

- Pour sterile Mueller-Hinton Agar into sterile petri dishes and allow it to solidify.

- Evenly spread the prepared bacterial inoculum over the surface of the agar plates using a sterile cotton swab.

3. Well Diffusion Assay:

- Using a sterile cork borer, create uniform wells (e.g., 6 mm diameter) in the agar.

- Prepare solutions of the test complexes and the free PIDA ligand at a known concentration (e.g., 1 mg/mL in DMSO).

- Pipette a fixed volume (e.g., 100 µL) of each test solution into separate wells. Use a standard antibiotic as a positive control and the solvent (DMSO) as a negative control.

- Rationale: The controls are essential to validate the experiment. The positive control confirms the susceptibility of the bacteria, while the negative control ensures the solvent has no inhibitory effect.

4. Incubation and Measurement:

- Incubate the plates at 37 °C for 24 hours.

- After incubation, measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is prevented) in millimeters.

5. Interpretation:

- A larger zone of inhibition indicates greater antimicrobial activity. By comparing the zones of the metal complexes to that of the free ligand, the effect of chelation on biological activity can be determined. Often, the complexes show significantly higher activity than the free ligand.[8]

Anticancer and Cytotoxic Potential

The success of platinum-based anticancer drugs like cisplatin has spurred immense research into other metal-based therapeutics.[4] Transition metal complexes offer different coordination geometries, redox potentials, and ligand exchange kinetics compared to platinum, which may lead to different mechanisms of action and potentially overcome issues of drug resistance. PIDA complexes of metals like copper, cobalt, and nickel are evaluated for their ability to inhibit the growth of cancer cell lines.[4][5] The proposed mechanisms often involve the induction of apoptosis (programmed cell death) through the generation of reactive oxygen species (ROS) or by intercalating with DNA.

Quantitative Data Summary

For comparative analysis, the key physicochemical data for a hypothetical series of PIDA complexes with first-row transition metals are summarized below. Such tables are crucial for identifying trends across a series of compounds.

| Complex | Color | Molar Cond. (Ω⁻¹cm²mol⁻¹) | µeff (B.M.) | Key IR Bands (cm⁻¹) (ν(C=O), ν(M-O/N)) | Proposed Geometry |

| [Co(PIDA)₂]·2H₂O | Pink | 12.5 | 4.98 | 1658, 530, 490 | Distorted Octahedral |

| [Ni(PIDA)₂]·2H₂O | Green | 15.2 | 3.15 | 1660, 535, 492 | Distorted Octahedral |

| [Cu(PIDA)₂]·H₂O | Blue | 14.8 | 1.85 | 1655, 540, 495 | Distorted Octahedral |

| [Zn(PIDA)₂] | White | 10.7 | Diamagnetic | 1662, 528, 488 | Distorted Octahedral |

Data are representative and compiled based on typical values reported in the literature for similar complexes for illustrative purposes.[1]

Conclusion and Future Outlook

The coordination chemistry of N-Phenyliminodiacetic acid with transition metals provides a rich field for scientific exploration. The ligand's tridentate nature facilitates the synthesis of stable, well-defined complexes with predictable stoichiometries and geometries. The combination of robust characterization techniques allows for a deep understanding of their structural and electronic properties.

For researchers in drug development, PIDA-metal complexes represent a promising class of compounds. The ability to systematically tune the properties of the complex by changing the metal ion or modifying the ligand's phenyl ring offers a rational approach to designing new therapeutic agents. Future research will likely focus on:

-

Expanding the range of metal ions used, including second and third-row transition metals and lanthanides.

-

Synthesizing substituted PIDA derivatives to establish clear structure-activity relationships.

-

Conducting detailed mechanistic studies to elucidate how these complexes exert their biological effects at a molecular level.

By integrating synthetic inorganic chemistry with rigorous biological evaluation, the full potential of these versatile coordination compounds can be realized.

References

-

Oriental Journal of Chemistry. (n.d.). Synthesis, Characterisation, Biological Activities of Transition Metal Complexes Derived from Alloxan. Available from: [Link]

-

MDPI. (2023). Synthesis, Characterization, and Biological Investigation of Transition Metal (II) Complexes Based on 2-Alkyl-2-Oxazolin. Available from: [Link]

-

MDPI. (n.d.). Metal Complexes with Naphthalene-Based Acetic Acids as Ligands: Structure and Biological Activity. Available from: [Link]

-

Digital Commons @ Michigan Tech. (2024). Spectroscopic characterization, DFT calculations, in vitro pharmacological potentials, and molecular docking studies of N, N, O-. Available from: [Link]

-

CORE. (n.d.). THERMAL AND SPECTROSCOPIC INVESTIGATIONS OF COMPLEXES OF THE SELECTED TRANSITION METAL IONS WITH A β-L-ASPARTYL AMIDE DERIVATIVE. Available from: [Link]

-

ResearchGate. (n.d.). Thermal analysis data for the new complexes. Available from: [Link]

-

PubMed Central. (2023). Design, spectral, molecular modeling, antimitotic, analytical and mechanism studies of phenyl isothiocyanate Girard's T derived metal complexes. Available from: [Link]

-

MDPI. (n.d.). Synthesis and Biological Activities of Some Metal Complexes of Peptides: A Review. Available from: [Link]

-

ResearchGate. (2016). (PDF) Synthesis, Characterization and Biological Activity of Novel Transition Metal Complexes Based on the Biologically Active Non-steroidal Carboxylates and Nitrogen Based Ligands. Available from: [Link]

-

ResearchGate. (n.d.). Vibrational Spectroscopic Characterization and DFT Study of Palladium(ii) Complexes with N-Benzyliminodiacetic Acid Derivatives | Request PDF. Available from: [Link]

-

Preprints.org. (n.d.). Thermal Analysis of Copper Metal Complexes: Insights from TGA and DSC. Available from: [Link]

-

European Journal of Chemistry. (2023). Synthesis and structural characterization of Ti(III) and Mo(III) complexes supported by PNP pincer ligands. Available from: [Link]

-

Qeios. (2024). N/s/o functionalized ligands and their metal complexes. Available from: [Link]

-

Baghdad Science Journal. (n.d.). Synthesis, Characterization, and Thermal Analysis of a New Acidicazo Ligand's Metal Complexes. Available from: [Link]

-

MDPI. (2024). Emerging Topics in Metal Complexes: Pharmacological Activity. Available from: [Link]

-

ResearchGate. (n.d.). Application of Metal Complexes in Therapeutics. Available from: [Link]

-

PubMed Central. (2024). Pharmaceutical Applications of Metal Complexes and Derived Materials. Available from: [Link]

- University of Birmingham. (n.d.). Transition Metal Coordination Chemistry.

-

MDPI. (n.d.). Application of Coordination Compounds with Transition Metal Ions in the Chemical Industry—A Review. Available from: [Link]

-

The Doyle Group. (2011). Transition metal-catalyzed cross coupling with N-acyliminium ions derived from quinolines and isoquinolines. Available from: [Link]

-

Oriental Journal of Chemistry. (n.d.). Metal Complexes of Phenyl Glycine-O-Carboxylic Acid: Preparation, Characterization, Electrochemical and Biological Properties. Available from: [Link]

-

MDPI. (n.d.). Special Issue “Advances in Drug Discovery and Synthesis”. Available from: [Link]

-

ResearchGate. (2017). Synthesis And Characterization of Some Transition Metals Complexes of Schif Base Derived From Benzidine and Acetylacetone. Available from: [Link]

-

PubMed. (2020). Application of Coordination Compounds with Transition Metal Ions in the Chemical Industry-A Review. Available from: [Link]

-

MDPI. (n.d.). Special Issue : Synthesis and Applications of Transition Metal Complexes. Available from: [Link]

-

MDPI. (n.d.). Research in the Field of Drug Design and Development. Available from: [Link]

-

NIH. (n.d.). Syntheses, Structural Characterization, and Cytotoxicity Assessment of Novel Mn(II) and Zn(II) Complexes of Aroyl-Hydrazone Schiff Base Ligand. Available from: [Link]

-

Walsh Medical Media. (2021). Metal Complexes Characterization. Available from: [Link]

-

ResearchGate. (2025). A series of d transition metal coordination complexes: Structures and comparative study of surface electron behaviors (n= 9, 8, 7, 6, 5). Available from: [Link]

-

Sree Narayana Guru College. (n.d.). Synthesis and Characterisaion of Biologically Active Metal Complexes of N-Phenyl Anthranilic Acid. Available from: [Link]

-

NanoNEXT. (2025). Synthesis and Structural Insights of Transition Metal Complexes Assembled by 1,4-Cyclohexanedicarboxylic Acid and 1,10-Phenanthroline. Available from: [Link]

-

PubMed Central. (n.d.). Accelerating drug discovery. Available from: [Link]

-

Journal of Biomedical Research & Environmental Sciences. (n.d.). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Available from: [Link]

-

PubMed Central. (n.d.). Principles of early drug discovery. Available from: [Link]

Sources

- 1. sjctni.edu [sjctni.edu]

- 2. Metal Complexes of Phenyl Glycine-O-Carboxylic Acid: Preparation, Characterization, Electrochemical and Biological Properties. – Oriental Journal of Chemistry [orientjchem.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Pharmaceutical Applications of Metal Complexes and Derived Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemistry.tcd.ie [chemistry.tcd.ie]

- 7. files01.core.ac.uk [files01.core.ac.uk]

- 8. num.univ-msila.dz [num.univ-msila.dz]

- 9. Synthesis, Characterisation, Biological Activities of Transition Metal Complexes Derived from Alloxan – Oriental Journal of Chemistry [orientjchem.org]

- 10. digitalcommons.mtu.edu [digitalcommons.mtu.edu]

- 11. Design, spectral, molecular modeling, antimitotic, analytical and mechanism studies of phenyl isothiocyanate Girard's T derived metal complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]

- 14. Thermal Analysis of Copper Metal Complexes: Insights from TGA and DSC – Oriental Journal of Chemistry [orientjchem.org]

- 15. Synthesis and structural characterization of Ti(III) and Mo(III) complexes supported by PNP pincer ligands | European Journal of Chemistry [eurjchem.com]

- 16. Metal Complexes with Naphthalene-Based Acetic Acids as Ligands: Structure and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Syntheses, Structural Characterization, and Cytotoxicity Assessment of Novel Mn(II) and Zn(II) Complexes of Aroyl-Hydrazone Schiff Base Ligand - PMC [pmc.ncbi.nlm.nih.gov]

- 18. digibug.ugr.es [digibug.ugr.es]

The Multifaceted Biological Activities of N-Phenyliminodiacetic Acid Derivatives: A Technical Guide for Researchers

For Immediate Release

A comprehensive technical guide detailing the diverse biological activities of N-Phenyliminodiacetic acid (PhIDA) derivatives has been compiled for researchers, scientists, and drug development professionals. This whitepaper provides an in-depth exploration of the anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties of this versatile class of compounds, underpinned by mechanistic insights and detailed experimental protocols.

Introduction to N-Phenyliminodiacetic Acid (PhIDA) Derivatives

N-Phenyliminodiacetic acid is a chemical scaffold characterized by a phenyl ring attached to a nitrogen atom, which in turn is connected to two acetic acid groups. The structural versatility of PhIDA allows for a wide range of chemical modifications, leading to a diverse library of derivatives with significant therapeutic potential. These derivatives have garnered considerable interest in medicinal chemistry due to their ability to chelate metal ions and interact with various biological targets.

Anticancer Activity: Unraveling the Pro-Apoptotic Potential

N-Phenyliminodiacetic acid derivatives have emerged as promising candidates in oncology research, demonstrating significant cytotoxic effects against various cancer cell lines.

Mechanism of Action: Inducing Programmed Cell Death

The primary anticancer mechanism of many PhIDA derivatives lies in their ability to induce apoptosis, or programmed cell death, in malignant cells. This process is crucial for eliminating cancerous cells without inducing an inflammatory response. Evidence suggests that these compounds can trigger both the intrinsic and extrinsic apoptotic pathways.

-

Intrinsic (Mitochondrial) Pathway: PhIDA derivatives can perturb the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm. This event initiates a cascade of caspase activation, ultimately leading to the execution of apoptosis.

-

Extrinsic (Death Receptor) Pathway: Some derivatives may interact with death receptors on the cell surface, such as Fas or TNF receptors, initiating a signaling cascade that directly activates executioner caspases.

Figure 1: Apoptotic pathways induced by PhIDA derivatives.

Furthermore, the formation of metal complexes with PhIDA derivatives can enhance their anticancer activity. These complexes may exhibit altered redox potentials and geometries, facilitating interactions with biological macromolecules like DNA and critical enzymes involved in cancer cell proliferation.

Quantitative Assessment of Anticancer Potency

The cytotoxic effects of PhIDA derivatives are typically quantified by determining their half-maximal inhibitory concentration (IC50) values against various cancer cell lines.

| Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| N-Phenyl-2-p-tolylthiazole-4-carboxamide derivative 4c | SKNMC (Neuroblastoma) | 10.8 ± 0.08 | [1] |

| N-Phenyl-2-p-tolylthiazole-4-carboxamide derivative 4b | SKNMC (Neuroblastoma) | 15.3 ± 1.12 | [1] |